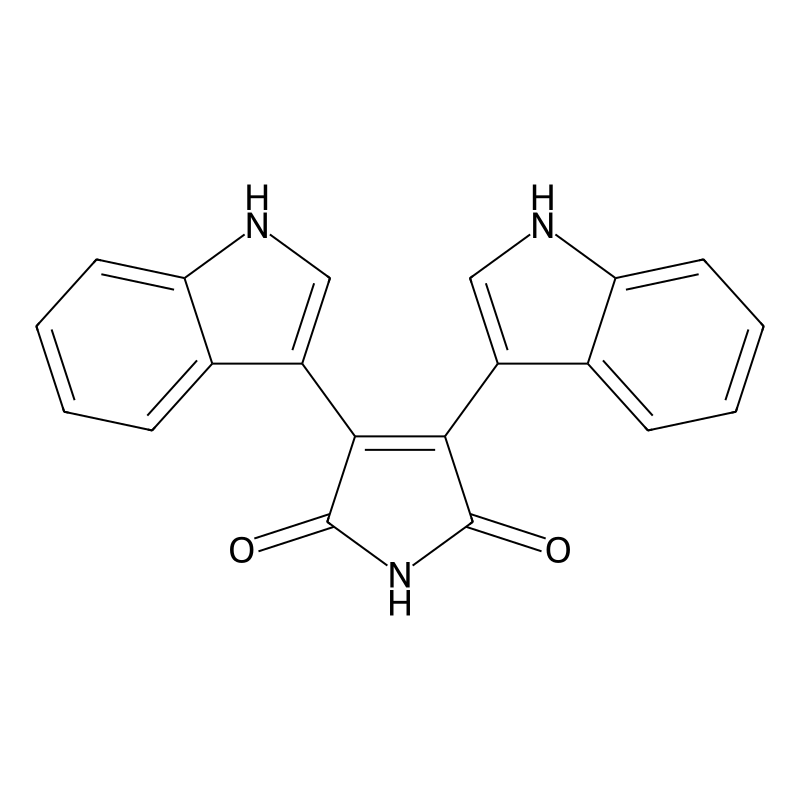

Bisindolylmaleimide IV

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

PKC is a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival. BIM IV acts as a selective inhibitor of PKC by binding to the enzyme's ATP binding pocket, thereby preventing ATP (adenosine triphosphate) from binding and stopping the enzyme's activity []. This inhibition allows researchers to study the specific roles of PKC in different cellular pathways.

Research Applications

Due to its potent PKC inhibition, BIM IV finds application in various scientific research areas:

Cellular Signaling Studies

BIM IV is a valuable tool for dissecting PKC-dependent signaling pathways in cells. By inhibiting PKC, researchers can identify downstream effects of PKC activation and understand its role in specific cellular processes [].

Cancer Research

PKC has been implicated in the development and progression of various cancers. BIM IV's ability to inhibit PKC makes it a potential candidate for studying cancer cell proliferation and identifying novel therapeutic targets [].

Neurodegenerative Diseases

PKC dysfunction has been linked to the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. BIM IV can be used to investigate the role of PKC in these diseases and explore potential therapeutic strategies [].

Antiviral Studies

Recent research suggests that BIM IV might possess antiviral properties, particularly against Cytomegalovirus (CMV). Studies are ongoing to explore this potential application further [].

Bisindolylmaleimide IV, also known as Arcyriarubin A, is a synthetic compound classified under the bisindolylmaleimide family. It is recognized primarily for its role as a potent inhibitor of protein kinase C, an enzyme involved in various cellular signaling pathways. The compound has a molecular formula of C₂₁H₁₈N₂O₂ and a CAS number of 119139-23-0. With cell-permeable properties, it is utilized in various biological studies, particularly those investigating signal transduction and cancer therapies .

BIM IV acts as a non-competitive inhibitor of PKC and PKA [, ]. It binds to the ATP-binding pockets of these enzymes, preventing them from binding to ATP, the essential energy source for their activity. This inhibition disrupts the signaling pathways regulated by PKC and PKA, which are involved in various cellular processes, including cell proliferation, differentiation, and survival [].

- Grignard Reaction: Indole Grignard reagents react with dibromomaleimide to yield bisindolylmaleimide compounds. The choice of solvent significantly affects the yield and product distribution—using toluene can yield up to 70% of the desired bisindolyl product .

- Palladium-Catalyzed Cross-Coupling: This method employs palladium acetate as a catalyst in combination with copper acetate as an oxidant to facilitate the formation of the compound from indole and maleimide precursors .

- Perkin-Type Condensation: Involves the reaction of oxoacetate esters with acetamides, leading to the formation of the maleimide ring structure .

Bisindolylmaleimide IV exhibits significant biological activity, particularly through its inhibition of protein kinase C. The compound has reported inhibitory concentrations (IC₅₀) ranging from 0.10 to 0.55 μM, indicating its potency in modulating PKC activity . Additionally, it has been shown to inhibit human cytomegalovirus replication, making it a candidate for antiviral therapies .

Mechanism of Action

The mechanism involves the competitive inhibition of protein kinase C, affecting various downstream signaling pathways implicated in cell proliferation and survival. This action contributes to its potential therapeutic applications in cancer treatment and other diseases characterized by dysregulated PKC activity .

The synthesis of Bisindolylmaleimide IV can be achieved through several methods:

- Grignard Reaction: Utilizing indole Grignard reagents with maleimides under controlled conditions.

- Palladium-Catalyzed Reactions: Employing palladium acetate in conjunction with copper acetate for efficient synthesis.

- Alternative Synthetic Routes: Including methods such as Suzuki cross-coupling and Perkin-type condensation that provide varied approaches to obtaining high yields and purity .

Bisindolylmaleimide IV finds applications in:

- Cancer Research: As a tool for studying the role of protein kinase C in tumorigenesis.

- Viral Inhibition: Particularly in research targeting human cytomegalovirus.

- Pharmacological Studies: Exploring its effects on various cellular pathways and potential therapeutic benefits.

Several compounds share structural and functional similarities with Bisindolylmaleimide IV, including:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Bisindolylmaleimide I | Bisindole derivative | PKC inhibition |

| Bisindolylmaleimide II | Bisindole derivative | PKC inhibition |

| BMA155 | Indole derivative | Superior inhibitory activity in HepG-2 cells |

| Indolylmaleimide | Indole derivative | PKC inhibition |

Uniqueness: Bisindolylmaleimide IV is distinguished by its potent inhibitory activity against both protein kinase C and human cytomegalovirus, setting it apart from other bisindolylmaleimides that may not exhibit similar antiviral properties or potency levels .

Bisindolylmaleimide IV, also known as Arcyriarubin A, represents a naturally occurring bisindolyl pigment first isolated from the fruiting bodies of slime molds belonging to the Myxomycetes class [1]. These organisms, classified within the Amoebozoa kingdom, demonstrate remarkable diversity in their production of indole-containing natural products [2].

The primary natural sources of Bisindolylmaleimide IV include several species within the Arcyriaceae family, particularly Arcyria cinerea and Arcyria denudata [3] [2]. Steglich and colleagues initially identified this compound in 1980 during their investigation of Arcyria denudata fruiting bodies, establishing the first connection between slime molds and bisindolylmaleimide production [1]. Subsequent studies have expanded the known distribution to include Arcyria nutans and other members of this genus [2].

The taxonomic classification of these organisms places them within the order Trichiales, class Myxomycetes, representing a unique group of eukaryotic organisms that exhibit both animal-like and fungal-like characteristics during their complex life cycles [4] [5]. These slime molds typically inhabit decaying wood substrates in moist, shaded forest environments, where they form characteristic colored fruiting bodies containing the bisindolylmaleimide pigments [6].

Beyond the Arcyriaceae family, Bisindolylmaleimide IV has been detected in related organisms such as Lycogala epidendrum from the Reticulariaceae family [2]. This broader distribution suggests that the biosynthetic machinery for producing these compounds may be conserved across multiple lineages within the Myxomycetes, indicating potential evolutionary significance in their ecological roles.

The natural occurrence data demonstrates that these organisms represent a reliable biological source for Bisindolylmaleimide IV, with fruiting bodies serving as the primary sites of accumulation. The compound appears alongside other related bisindole alkaloids, including various arcyriaflavins and arcyroxocins, suggesting coordinated biosynthetic pathways operating within these organisms [7] [8].

Grignard-Based Synthetic Strategies for Maleimide Core Assembly

The Grignard-based approach represents the foundational synthetic methodology for accessing Bisindolylmaleimide IV and related compounds, establishing principles that continue to influence modern synthetic strategies [1]. This methodology exploits the nucleophilic character of indolyl Grignard reagents to achieve direct substitution at the electrophilic maleimide positions.

The original Steglich method employed the reaction of indolyl magnesium iodide with N-methyl-2,3-dibromomaleimide in the presence of hexamethylphosphoramide as a coordinating solvent [1]. This transformation proceeded through sequential nucleophilic aromatic substitution mechanisms, with the first indole substitution occurring preferentially due to the increased electrophilicity of the dibrominated maleimide. The reaction typically required a significant excess of the Grignard reagent, often three to four equivalents, to achieve complete conversion to the desired bisindolylmaleimide products [1].

Subsequent developments by Faul and colleagues demonstrated that dichloromaleimides could serve as effective alternatives to the more expensive dibromomaleimides, while providing comparable reactivity patterns [9]. Their optimization studies revealed critical solvent effects, with the optimal mixture consisting of toluene/ether/tetrahydrofuran in a 5:1:1 ratio. This solvent system balanced the need for Grignard reagent stability with the requirement for effective solvation of the polar intermediates [9].

The methodology benefits from the ability to incorporate diverse substitution patterns on both the indole nucleophiles and the maleimide electrophile. Protection strategies for the maleimide nitrogen allow access to unsymmetrical products through sequential coupling reactions, although this approach requires additional deprotection steps that may limit overall efficiency [10]. The use of N-alkylated maleimides as intermediates has proven particularly valuable, as these compounds can be converted to the free maleimides through thermal dealkylation or hydrolytic conditions [1].

Recent advances have addressed the stoichiometry limitations through the use of non-nucleophilic bases such as lithium hexamethyldisilazide [11]. This approach allows the use of stoichiometric quantities of indole substrates, significantly improving the atom economy of the transformation. The base-mediated activation generates indolyl anions that react efficiently with dihalomaleimides, often providing superior yields compared to traditional Grignard methodologies [11].

The scalability of Grignard-based approaches has been demonstrated through large-scale preparations, with Faul and colleagues achieving multi-hundred gram syntheses of key intermediates [9]. These studies established important practical considerations including the use of aqueous ammonium chloride quenches to eliminate chromatographic purification requirements, representing significant advances in process efficiency [9].

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed coupling methodologies have emerged as powerful alternatives to traditional Grignard-based approaches, offering enhanced functional group compatibility and milder reaction conditions for constructing the bisindolylmaleimide framework [9] [12]. These methods leverage the unique ability of palladium catalysts to facilitate carbon-carbon bond formation between appropriately functionalized indole derivatives and maleimide electrophiles.

The Suzuki cross-coupling strategy developed by Neel and colleagues represents a significant advancement in this area, utilizing indolylmaleimide triflate intermediates as electrophilic coupling partners [12]. The synthesis begins with the formation of maleimide frameworks through condensation of appropriate amides with dimethyl oxalate in the presence of potassium tert-butoxide. Subsequent methylation and triflate formation provide versatile electrophilic intermediates that undergo efficient coupling with protected indole boronic acids under standard Suzuki conditions [12].

The reaction proceeds through the conventional palladium-catalyzed cross-coupling mechanism, involving oxidative addition of the triflate to the palladium center, transmetalation with the indole boronic acid, and reductive elimination to form the desired carbon-carbon bond [12]. The use of protected indole boronic acids prevents competitive N-arylation pathways that could otherwise compromise the regioselectivity of the transformation [13].

Wang and colleagues extended this approach through the development of a three-step route incorporating nitrogen protection strategies [14]. Their methodology employed N,N'-bistosylated indole intermediates that could be efficiently coupled with dibromomaleimides under palladium catalysis. The subsequent base-mediated cleavage of the protecting groups provided direct access to maleic anhydride intermediates, which could be converted to the desired maleimides through treatment with hexamethyldisilazane [14].

More recent developments have focused on direct oxidative coupling approaches that eliminate the need for pre-functionalized coupling partners [15]. Shengyin and colleagues demonstrated that indole substrates could be directly coupled with maleimides using palladium acetate as catalyst and copper acetate as oxidant. This transformation proceeds through initial formation of a succinimide intermediate, followed by oxidative dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to provide the desired maleimide products [15].

The palladium-catalyzed approaches offer several advantages over traditional methods, including improved functional group tolerance, reduced waste generation, and the ability to incorporate complex substitution patterns without extensive protection strategies [9]. These methods have proven particularly valuable for accessing unsymmetrical bisindolylmaleimides, where traditional approaches often require lengthy sequences involving protection and deprotection chemistry [12].

The efficiency of these transformations can be further enhanced through optimization of ligand systems and reaction conditions. The use of electron-rich phosphine ligands facilitates the oxidative addition step, while appropriate base selection ensures efficient transmetalation without compromising the stability of the maleimide framework [16] [13].

Solid-Phase Synthesis Methodologies

Solid-phase synthesis represents an emerging approach for the preparation of bisindolylmaleimide derivatives, offering advantages in terms of purification efficiency and the potential for parallel synthesis of compound libraries [11] [14]. While direct solid-phase synthesis of Bisindolylmaleimide IV has not been extensively reported, the methodological foundations established for related maleimide systems provide important insights into the feasibility and limitations of this approach.

The key challenge in adapting bisindolylmaleimide synthesis to solid-phase methods lies in the attachment strategies that maintain the reactivity of the maleimide core while providing stable linkage to the solid support [14]. Recent advances in protected maleimide chemistry have addressed this limitation through the development of reversible protecting groups that can withstand the conditions required for solid-phase synthesis while being readily removed under mild conditions [14].

The use of 2,5-dimethylfuran as a protecting group for maleimides has proven particularly valuable in this context [14]. This protection strategy involves a Diels-Alder cycloaddition that renders the maleimide unreactive toward nucleophiles while maintaining stability under basic conditions commonly encountered in solid-phase synthesis. The protecting group can be removed through retro-Diels-Alder reaction under thermal conditions, regenerating the active maleimide functionality [14].

Solid-phase methodologies have been successfully applied to the synthesis of indole-containing molecules through various attachment strategies. The immobilization of indole derivatives can be achieved through N-alkylation with appropriately functionalized resin systems, or through attachment via carboxylic acid linkages when such functionality is present [14]. These approaches maintain the nucleophilic reactivity of the indole C-3 position, allowing subsequent elaboration toward bisindolylmaleimide targets.

The application of solid-phase synthesis to bisindolylmaleimide construction would likely involve sequential coupling reactions, beginning with the attachment of one indole component to the solid support, followed by elaboration to introduce the maleimide framework and subsequent coupling with the second indole unit [11]. This strategy would require careful optimization of reaction conditions to ensure efficient conversion at each step while maintaining the integrity of the growing molecule.

Alternative approaches might involve the solid-phase synthesis of key intermediates such as indole boronic acids or indolyl acetamides, which could then be released from the resin and utilized in solution-phase coupling reactions to generate the final bisindolylmaleimide products [14]. This hybrid strategy could combine the purification advantages of solid-phase synthesis with the proven efficiency of solution-phase coupling methodologies.

The development of effective solid-phase approaches would represent a significant advancement for the generation of bisindolylmaleimide libraries, potentially enabling systematic structure-activity relationship studies and the identification of improved synthetic routes to specific targets like Bisindolylmaleimide IV [11].

Biogenetic Relationships to Indolocarbazole Alkaloids

The biogenetic relationship between Bisindolylmaleimide IV and the indolocarbazole alkaloids represents one of the most fascinating aspects of natural product biosynthesis, revealing intricate connections between seemingly distinct structural classes [15] [17]. These relationships provide crucial insights into the evolutionary development of complex natural product scaffolds and offer guidance for biomimetic synthetic strategies.

The biosynthetic pathway to indolocarbazole alkaloids can be conceptually divided into five distinct stages, with bisindolylmaleimides serving as key intermediates in the overall transformation [15]. The initial stage involves the modification of tryptophan precursors through halogenation reactions catalyzed by flavin-dependent halogenases such as RebH in rebeccamycin biosynthesis. This modification introduces substituents that will ultimately influence the regioselectivity of subsequent coupling reactions [15].

The second stage encompasses the critical dimerization process, where two tryptophan-derived units undergo oxidative coupling to form the bisindole framework characteristic of both bisindolylmaleimides and indolocarbazoles [15]. This transformation is catalyzed by cytochrome P450 enzymes working in concert with additional redox partners, such as RebO and RebD in the rebeccamycin pathway. The dimerization process generates chromopyrrolic acid intermediates that serve as direct precursors to the bisindolylmaleimide structures [15].

The third stage involves decarboxylative ring closure reactions that differentiate the biosynthetic pathways leading to various indolocarbazole end products [15]. In the rebeccamycin pathway, the combination of RebC and RebP enzymes facilitates the efficient conversion of chromopyrrolic acid to arcyriaflavin, a direct structural analog of Bisindolylmaleimide IV. The choice between RebC and StaC (from staurosporine biosynthesis) determines whether the pathway proceeds toward rebeccamycin-type or staurosporine-type products [15].

The subsequent glycosylation and sugar modification stages represent the final elaboration steps that convert the bisindolylmaleimide core into fully elaborated indolocarbazole natural products [15]. These transformations involve specialized glycosyltransferases and sugar-modifying enzymes that introduce the carbohydrate components essential for biological activity in many indolocarbazole alkaloids [15].

The biosynthetic relationship extends beyond the direct pathway connections to encompass broader aspects of indole metabolism in the producing organisms [18] [19]. The tryptophan-dependent pathways that provide indole precursors involve multiple enzymatic transformations, including the indole-3-acetamide pathway catalyzed by tryptophan monooxygenase and indole-3-acetamide hydrolase, and the indole-3-pyruvic acid pathway involving aminotransferases and decarboxylases [19].

Importantly, recent research has revealed the existence of tryptophan-independent pathways that can contribute to indole biosynthesis [18]. The cytosol-localized indole synthase represents a key enzyme in this alternative pathway, providing additional metabolic flexibility for the production of indole-containing natural products including bisindolylmaleimides [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Updates on the surface antigens of basophils: CD16 on basophils of patients with respiratory or insect venom allergy and the rejection of CD203c and CD63 externalization decoupling by bisindolylmaleimides

Petr Heneberg, Kamila Riegerová, Adéla Říhová, Daniela Šimčíková, Petr KučeraPMID: 30288810 DOI: 10.1111/cea.13288

Abstract

CD16 was previously suggested to be a new marker of basophils that is subject to downregulation by FcεRI crosslinking. Certain compounds, including supraoptimal concentrations of the PKC inhibitors, bisindolylmaleimides, decouple the release of granules containing CD203c, CD63 and histamine, and may thus help to identify the mechanisms related to the CD16 externalization.We hypothesized that CD16 is differentially expressed on the surface of basophils in patients with birch pollen or insect venom allergy and is subject to a regulation in response to allergens. We also employed CD203c and CD63 externalization decoupling by bisindolylmaleimides.

We performed a basophil activation test coupled with CD16 and histamine detection using cells isolated from patients with allergy to birch pollen or insect venom and negative controls. We employed two PKC inhibitors, bisindolylmaleimide II and Ro 31-8220 at their supraoptimal concentrations and, after difficulties reproducing previously published data, we analyzed the fluorescence of these inhibitors alone. We identified the CD16 isoforms by sequencing nested RT-PCR amplicons from flow cytometry sorted basophils and by cleaving the CD16b GPI anchor using a phospholipase C.

We provide the first evidence that CD16a is expressed as a surface antigen on a small subpopulation of human basophils in patients with respiratory and insect venom allergy, and this antigen shows increased surface expression following allergen challenge or FcεRI crosslinking. We rejected the apparent decoupling of the surface expression of basophil activation markers following the administration of bisindolylmaleimides.

The inclusion of αCD16 in negative selection cocktails selects against a subset of basophils that are CD16

or CD16

. Using CD16

basophils and unstained leucocytes, we show that previous studies with supraoptimal concentrations of bisindolylmaleimides are likely flawed and are not associated with the differential expression of CD203c and CD63.

Ethanol Reversal of Oxycodone Tolerance in Dorsal Root Ganglia Neurons

Joanna C Jacob, Kensuke Sakakibara, Ryan A Mischel, Graeme Henderson, William L Dewey, Hamid I AkbaraliPMID: 29467238 DOI: 10.1124/mol.117.110775

Abstract

Oxycodone is a semisynthetic opioid compound that is widely prescribed, used, and abused today, and has a well-established role in shaping the current opioid epidemic. Previously, we have shown that tolerance develops to the antinociceptive and respiratory depressive effects of oxycodone in mice, and that a moderate dose of acute ethanol or a protein kinase C (PKC) inhibitor reversed that tolerance. To investigate further if tolerance was occurring through neuronal mechanisms, our aims for this study were to assess the effects of acute and prolonged oxycodone in isolated dorsal root ganglia (DRG) neurons and to determine if this tolerance was reversed by either ethanol or a PKC inhibitor. We found that an acute exposure to 3M oxycodone reduced neuronal excitability, as measured by increased threshold potentials and reduced action potential amplitude, without eliciting measurable changes in resting membrane potential. Exposure to 10

M oxycodone for 18-24 hours prevented oxycodone's effect on neuronal excitability, indicative of tolerance development. The development of opioid tolerance was mitigated in DRG neurons from

-arrestin 2 knockout mice. Oxycodone tolerance was reversed in isolated DRG neurons by the acute application of either ethanol (20 mM) or the PKC inhibitor, bisindolylmaleimide XI hydrochloride (Bis XI), when a challenge of 3

M oxycodone significantly reduced neuronal excitability following prolonged exposure. Through these studies, we concluded that oxycodone acutely reduced neuronal excitability, tolerance developed to this effect, and reversal of that tolerance occurred at the level of a single neuron, suggesting that reversal of oxycodone tolerance by either ethanol or Bis XI involves cellular mechanisms.

The differential roles of PEA15 phosphorylations in reactive astrogliosis and astroglial apoptosis following status epilepticus

Jin-Young Park, Tae-Cheon KangPMID: 29438777 DOI: 10.1016/j.neures.2018.02.003

Abstract

Up to this day, the roles of PEA15 expression and its phosphorylation in seizure-related events have not been still unclear. In the present study, we found that PEA15 was distinctly phosphorylated in reactive astrocytes and apoptotic astrocytes in the rat hippocampus following LiCl-pilocarpine-induced status epilepticus (SE, a prolonged seizure activity). PEA15-serine (S) 104 phosphorylation was up-regulated in reactive astrocytes following SE, although PEA15 expression and its S116 phosphorylation were unaltered. Bisindolylmaleimide (BIM), a protein kinase C (PKC) inhibitor, attenuated SE-induced reactive astrogliosis, but phorbol 12-myristate 13-acetate (PMA, a PKC activator) aggravated it. Unlike reactive astrocytes, PEA15-S116 phosphorylation was reduced in apoptotic astrocytes. However, PEA15 expression and its S104 phosphorylation were unchanged in apoptotic astrocyte. Neither BIM nor PMA affected SE-induced astroglial apoptosis. PEA15 expression and its phosphorylations were not relevant to SE-induced CA1 neuronal death. These findings indicate that PEA15-S104 and S116 phosphorylations may play a role in reactive astrogliosis and prevention of astroglial apoptosis, respectively. Therefore, we suggest that the selective manipulation of PEA15 phosphorylations may regulate apoptotic and/or proliferative signals in astrocytes.Novel synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth

Xia Li, Hongguang Ma, Lin Li, Yifan Chen, Xiao Sun, Zizheng Dong, Jing-Yuan Liu, Weiming Zhu, Jian-Ting ZhangPMID: 29456240 DOI: 10.1038/s41388-017-0076-0

Abstract

Signal transducer and activator of transcription 3 (STAT3) is constitutively activated in malignant tumors and plays important roles in multiple aspects of cancer aggressiveness. Thus, targeting STAT3 promises to be an attractive strategy for the treatment of advanced metastatic tumors. Bisindolylmaleimide alkaloid (BMA) has been shown to have anti-cancer activities and was thought to suppress tumor cell growth by inhibiting protein kinase C. In this study, we show that a newly synthesized BMA analog, BMA097, is effective in suppressing tumor cell and xenograft growth and in inducing spontaneous apoptosis. We also provide evidence that BMA097 binds directly to the SH2 domain of STAT3 and inhibits STAT3 phosphorylation and activation, leading to reduced expression of STAT3 downstream target genes. Structure activity relationship analysis revealed that the hydroxymethyl group in the 2,5-dihydropyrrole-2,5-dione prohibits STAT3 inhibitory activity of BMA analogs. Altogether, we conclude that the synthetic BMA analogs may be developed as anti-cancer drugs by targeting and binding to the SH2 domain of STAT3 and inhibiting the STAT3 signaling pathway.Quercetin relaxes guinea pig gallbladder strips

Loren Kline, Edward KarpinskiPMID: 27865351 DOI: 10.1016/j.nutres.2016.09.008

Abstract

Quercetin, a phytoestrogen and flavonoid, relaxes intestinal and vascular smooth muscle. The purpose of this study was to determine if quercetin had an effect on gallbladder smooth muscle. An in vitro technique was used to determine the effects of quercetin on gallbladder strips and which system(s) mediated the relaxation. Paired t tests were used; differences between means of P < .05 were considered significant. Adding quercetin before cholecystokinin or KCl produced a significant (P < .001) decrease in the amount of tension (0.80 ± 0.04 vs 0.48 ± 0.04 g cholecystokinin octapeptide and 0.8 ± 0.06 vs 0.54 ± 0.05 g KCl, respectively). When the protein kinase C (PKC) inhibitors bisindolymaleimide IV and chelerythrine Clwere simultaneously, a significant (P < .001) reduction in the quercetin-induced relaxation (45.7% ± 4.3% vs 27.6% ± 3.4%) was observed. To determine if protein kinase A (PKA) mediated the quercetin-induced relaxation, PKA inhibitor 14-22 amide myristolated was used. It significantly (P < .05) decreased the amount (40.4% ± 3.7% vs 34.5% ± 3.3%) of quercetin-induced relaxation. The use of 2-APB also significantly (P < .001) reduced the amount of quercetin-induced relaxation (51.2% ± 3.5% vs 14.8% ± 3.6%). l-N

-methyl-l-arginine acetate salt, a nitric oxide synthase inhibitor, significantly (P < 001) decreased the quercetin-induced relaxation (45.7% ± 4.2% vs 35.2% ± 3.6%). KT5823, a PKC inhibitor, had no effect on the quercetin-induced relaxation. Quercetin blocked extracellular Ca

entry which affected downstream events such as activation of PKC, PKA, intracellular Ca

release, and activation of nitric oxide synthase. Quercetin relaxed cholecystokinin octapeptide and KCl-induced tension in a concentration dependent manner. Thus quercetin-induced relaxation was mediated by multiple signaling pathways.

Modulation of late sodium current by Ca

Chen Fu, Jie Hao, Mengliu Zeng, Yejia Song, Wanzhen Jiang, Peihua Zhang, Antao Luo, Zhenzhen Cao, Luiz Belardinelli, Jihua MaPMID: 28436159 DOI: 10.1113/EP085990

Abstract

What is the central question of this study? Hypoxia-induced increase in late sodium current (I) is associated with conditions causing cellular Ca

overload and contributes to arrhythmogenesis in the ventricular myocardium. The I

is an important drug target. We investigated intracellular signal transduction pathways involved in modulation of I

during hypoxia. What is the main finding and its importance? Hypoxia caused increases in I

, reverse Na

-Ca

exchange current and diastolic [Ca

], which were attenuated by inhibitors of Ca

-calmodulin-dependent protein kinase II (CaMKII) and protein kinase C and by a Ca

chelator. The findings suggest that CaMKII, protein kinase C and Ca

all participate in mediation of the effect of hypoxia to increase I

. Hypoxia leads to augmentation of the late sodium current (I

) and cellular Na

loading, increased reverse Na

-Ca

exchange current (reverse I

) and intracellular Ca

loading in rabbit ventricular myocytes. The purpose of this study was to determine the intracellular signal transduction pathways involved in the modulation of I

during hypoxia in ventricular myocytes. Whole-cell and cell-attached patch-clamp techniques were used to record I

, and the whole-cell mode was also used to record reverse I

and to study intercellular signal transduction mechanisms that mediate the increased I

. Dual excitation fluorescence photomultiplier systems were used to record the calcium transient in ventricular myocytes. Hypoxia caused increases of I

and reverse I

. These increases were attenuated by KN-93 (an inhibitor of Ca

-calmodulin-dependent protein kinase II), bisindolylmaleimide VI (BIM; an inhibitor of protein kinase C) and BAPTA AM (a Ca

chelator). KN-93, BIM and BAPTA AM had no effect on I

in normoxia. In studies of KN-93, hypoxia alone increased the density of I

from -0.31 ± 0.02 to -0.66 ± 0.03 pA pF

(n = 6, P < 0.01 versus control) and the density of reverse I

from 1.02 ± 0.06 to 1.91 ± 0.20 pA pF

(n = 7, P < 0.01 versus control) in rabbit ventricular myocytes. In the presence of 1 μm KN-93, the densities of I

and reverse I

during hypoxia were significantly attenuated to -0.44 ± 0.03 (n = 6, P < 0.01 versus hypoxia) and 1.36 ± 0.15 pA pF

(n = 7, P < 0.01 versus hypoxia), respectively. In studies of BIM, hypoxia increased I

from -0.30 ± 0.03 to -0.60 ± 0.03 pA pF

(n = 6, P < 0.01 versus control) and reverse I

from 0.91 ± 0.10 to 1.71 ± 0.27 pA pF

(n = 6, P < 0.01 versus control). In the presence of 1 μm BIM, the densities of I

and reverse I

during hypoxia were significantly attenuated to -0.48 ± 0.02 (n = 6, P < 0.01 versus hypoxia) and 1.33 ± 0.21 pA pF

(n = 6, P < 0.01 versus hypoxia), respectively. In studies of BAPTA AM, hypoxia increased I

from -0.26 ± 0.04 to -0.63 ± 0.05 pA pF

(n = 6, P < 0.01 versus control) and reverse I

from 0.86 ± 0.09 to 1.68 ± 0.35 pA pF

(n = 6, P < 0.01 versus control). The effects of hypoxia on I

and reverse I

were significantly attenuated in the presence of 1 mm BAPTA AM to -0.39 ± 0.02 (n = 6, P < 0.01 versus hypoxia) and 1.12 ± 0.27 pA pF

(n = 6, P < 0.01 versus hypoxia), respectively. Results of single-channel studies showed that hypoxia apparently increased the mean open probability and mean open time of sodium channels. These effects were inhibited by either 1 μm KN-93 or 1 mm BAPTA AM. The suppressant effects of drug interventions were reversed upon washout. In addition, KN-93, BIM and BAPTA AM also reversed the hypoxia-enhanced diastolic Ca

concentration and the attenuated amplitude of the [Ca

]

transient, maximal velocities of Ca

increase and Ca

decay. In summary, the findings suggest that Ca

-calmodulin-dependent protein kinase II, protein kinase C and Ca

all participate in mediation of the effect of hypoxia to increase I

.

Impaired Trafficking of β1 Subunits Inhibits BK Channels in Cerebral Arteries of Hypertensive Rats

M Dennis Leo, Xue Zhai, Wen Yin, Jonathan H JaggarPMID: 30012867 DOI: 10.1161/HYPERTENSIONAHA.118.11147

Abstract

Hypertension is a risk factor for cerebrovascular diseases, including stroke and dementia. During hypertension, arteries become constricted and are less responsive to vasodilators, including nitric oxide (NO). The regulation of arterial contractility by smooth muscle cell (myocyte) large-conductance calcium (Ca)-activated potassium (BK) channels is altered during hypertension, although mechanisms involved are unclear. We tested the hypothesis that dysfunctional trafficking of pore-forming BK channel (BKα) and auxiliary β1 subunits contributes to changes in cerebral artery contractility of stroke-prone spontaneously hypertensive rats (SP-SHRs). Our data indicate that the amounts of total and surface BKα and β1 proteins are similar in unstimulated arteries of age-matched SP-SHRs and normotensive Wistar-Kyoto rats. In contrast, stimulated surface-trafficking of β1 subunits by NO or membrane depolarization is inhibited in SP-SHR myocytes. PKCα (protein kinase C α) and PKCβII total protein and activity were both higher in SP-SHR than in Wistar-Kyoto rat arteries. NO or depolarization robustly activated Rab11, a small trafficking GTPase, in Wistar-Kyoto rat arteries but weakly activated Rab11 in SP-SHRs. Bisindolylmaleimide, a PKC inhibitor, and overexpression of a PKC phosphorylation-deficient Rab11A mutant (Rab11A S177A) restored stimulated β1 subunit surface-trafficking in SP-SHR myocytes. BK channel activation by NO was inhibited in SP-SHR myocytes and restored by Rab11A S177A expression. Vasodilation to NO and lithocholate, a BKα/β1 channel activator, was inhibited in pressurized SP-SHR arteries and reestablished by bisindolylmaleimide. In summary, data indicate that spontaneously active PKC inhibits Rab11A-mediated β1 subunit trafficking in arterial myocytes of SP-SHRs, leading to dysfunctional NO-induced BK channel activation and vasodilation.

Functional expression and pharmaceutical efficacy of cardiac-specific ion channels in human embryonic stem cell-derived cardiomyocytes

Han Sol Kim, Jung Won Yoon, Hongliang Li, Geun Ok Jeong, Jin Ju Park, Sung Eun Shin, Il Ho Jang, Jae Ho Kim, Won Sun ParkPMID: 29062050 DOI: 10.1038/s41598-017-14198-y

Abstract

Cardiomyocytes differentiated from human pluripotent stem cells provide promising tools for screening of cardiotoxic drugs. For evaluation of human pluripotent stem cell-derived cardiomyocytes for cardiotoxicity test, in the present study, human embryonic stem cells (hESCs) were differentiated to cardiomyocytes, followed by metabolic selection to enrich the differentiated cardiomyocytes. The highly purified hESC-derived cardiomyocytes (hESC-CMs) expressed several cardiomyocyte-specific markers including cTnT, MLC2a, and α-SA, but not pluripotency markers, such as OCT4 and NANOG. Patch clamp technique and RT-PCR revealed the expression of cardiomyocyte-specific Na, Ca

, and K

channels and cardiac action potential in hESC-CMs. To explore the potential use of hESC-CMs as functional cardiomyocytes for drug discovery and cardiotoxicity screening, we examined the effects of bisindolylmaleimide (BIM) (I), which inhibits native cardiac Ca

channels, on the Ca

channel activity of hESC-CMs. We observed a similar response for the BIM (I)-induced modulation of Ca

channels between hESC-CMs and native cardiomyocytes through L-type Ca

channel current. These results suggest that hESC-CMs can be useful for evaluation of pharmaceutical efficacy and safety of novel drug candidate in cardiac research.